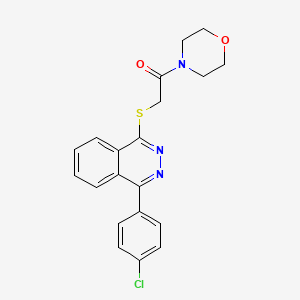

2-((4-(4-Chlorophenyl)phthalazin-1-yl)thio)-1-morpholinoethanone

Description

Properties

IUPAC Name |

2-[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2S/c21-15-7-5-14(6-8-15)19-16-3-1-2-4-17(16)20(23-22-19)27-13-18(25)24-9-11-26-12-10-24/h1-8H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEDUDOWPYBVRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-Chlorophenyl)phthalazin-1-yl)thio)-1-morpholinoethanone typically begins with the cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate. This reaction yields 4-(4-chlorophenyl)phthalazin-1(2H)-one, which is then chlorinated using phosphorous oxychloride to produce 1-chloro-4-(4-chlorophenyl)phthalazine . The chlorinated derivative is subsequently reacted with morpholinoethanone under reflux conditions to form the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-(4-Chlorophenyl)phthalazin-1-yl)thio)-1-morpholinoethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the phthalazine ring or the chlorophenyl group, leading to different reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the phthalazine ring or chlorophenyl group.

Scientific Research Applications

2-((4-(4-Chlorophenyl)phthalazin-1-yl)thio)-1-morpholinoethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-(4-Chlorophenyl)phthalazin-1-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects, particularly in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Features

The compound’s structural uniqueness lies in its combination of phthalazine, thioether, and morpholinoethanone groups. Below is a comparative analysis with structurally or functionally related compounds:

Electronic and Physicochemical Properties

- Electron Density and Reactivity: The phthalazine core in the target compound likely exhibits distinct electron density distribution compared to imidazothiazole or triazole analogues.

- Solubility and Lipophilicity: The morpholinoethanone moiety enhances aqueous solubility compared to purely aromatic analogues (e.g., ’s sulfonyl-linked compound).

Biological Activity

The compound 2-((4-(4-Chlorophenyl)phthalazin-1-yl)thio)-1-morpholinoethanone (CAS No. 83881-52-1) is a synthetic derivative of phthalazine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by the following components:

- A phthalazine core

- A chlorophenyl substituent

- A morpholino group

- A thioether linkage

Antimicrobial Properties

Research has indicated that phthalazine derivatives exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | TBD | |

| 3-{4-(3-bromobenzylideneamino)-5-mercapto-4-pyridinyl} | Antitubercular | 6.14 |

Anticancer Activity

Phthalazine derivatives have been studied for their anticancer potential. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation.

Case Study:

In a study evaluating the cytotoxic effects of phthalazine derivatives on human cancer cell lines, a derivative with a similar structure exhibited IC50 values ranging from 10 to 20 µM against breast and lung cancer cells, indicating promising anticancer activity.

Neuroprotective Effects

Emerging research suggests that phthalazine derivatives may possess neuroprotective properties. For example, studies have shown that certain derivatives can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: Many phthalazine derivatives act as inhibitors of key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation: Some compounds can modulate ROS levels, providing protection against oxidative damage.

- Apoptosis Induction: The ability to trigger programmed cell death in cancer cells is a significant mechanism for anticancer activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((4-(4-Chlorophenyl)phthalazin-1-yl)thio)-1-morpholinoethanone, and how can yield and purity be maximized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the phthalazine core. Key steps include thioether bond formation between the phthalazine and morpholinoethanone moieties. Optimal conditions include:

- Temperature control (e.g., reflux in ethanol for cyclization) .

- Use of catalysts like Pd(OAc)₂ for cross-coupling reactions .

- Purification via column chromatography or recrystallization to achieve >95% purity .

- Critical Parameters : Inert atmospheres (N₂/Ar) prevent oxidation of thiol intermediates, and solvent choice (e.g., DMF for polar reactions) impacts reaction efficiency .

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., chlorophenyl protons at δ 7.2–7.8 ppm, morpholine protons at δ 3.4–3.7 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry; SHELX programs refine crystal structures (e.g., monoclinic P21/c space group observed in related compounds) .

Advanced Research Questions

Q. How can reaction kinetics and mechanisms be elucidated for thioether bond formation in this compound?

- Methodological Answer :

- Time-resolved Monitoring : Use HPLC or TLC to track intermediate formation (e.g., thiolate anion generation detected at 254 nm) .

- Kinetic Isotope Effects (KIE) : Deuterated reagents (e.g., DMF-d₇) reveal rate-determining steps (e.g., nucleophilic substitution vs. radical pathways) .

- Computational Modeling : Density Functional Theory (DFT) calculates activation energies for transition states (e.g., sulfur-centered radical intermediates) .

Q. What strategies resolve contradictions in crystallographic data for polymorphic forms of this compound?

- Methodological Answer :

- Multi-temperature Crystallography : Analyze thermal ellipsoids in SHELXL to distinguish static disorder from dynamic motion .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H⋯O vs. π–π stacking) influencing packing differences .

- Synchrotron Radiation : High-flux X-rays resolve weak reflections in low-symmetry crystals (e.g., triclinic vs. monoclinic phases) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Pharmacophore Modeling : Identify critical groups (e.g., morpholine oxygen as a hydrogen bond acceptor) using Schrödinger Suite .

- Enzyme Assays : Test inhibition of kinases (e.g., EGFR) to correlate thioether geometry (cis vs. trans) with IC₅₀ values .

- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) quantifies membrane permeability of analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.